molecular formula C15H8Cl2O5S B3009360 (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate CAS No. 2415490-64-9

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate

Cat. No.: B3009360
CAS No.: 2415490-64-9
M. Wt: 371.18
InChI Key: FAASTFSFDSYFBP-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate is a chemical compound with the molecular formula C15H8Cl2O5S and a molecular weight of 371.18. This compound is characterized by the presence of a dichlorophenyl group, a chromene ring, and a sulfonate group, making it a unique and versatile molecule in various chemical and biological applications.

Mechanism of Action

Target of Action

The primary target of (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.

Mode of Action

It is believed to interact with its target, the tyrosine-protein kinase abl1, in a way that modulates its activity . This interaction could lead to changes in the protein’s function, potentially influencing cell growth and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate typically involves the reaction of 2,5-dichlorophenol with 2-oxochromene-6-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-oxochromene-6-sulfonate
  • 2,6-Dichlorophenyl 2-oxochromene-6-sulfonate
  • 3,4-Dichlorophenyl 2-oxochromene-6-sulfonate
  • 3,5-Dichlorophenyl 2-oxochromene-6-sulfonate

Uniqueness

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2,5-dichlorophenyl) 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O5S/c16-10-2-4-12(17)14(8-10)22-23(19,20)11-3-5-13-9(7-11)1-6-15(18)21-13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASTFSFDSYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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